

Demeton-S-Methyl: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: Methyl demeton

Cat. No.: B1221346

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Introduction

Demeton-S-methyl is an organophosphate insecticide and acaricide, recognized for its systemic and contact activity against a range of agricultural pests.[1][2] As a member of the organophosphate chemical family, its mode of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of demeton-S-methyl, essential for understanding its environmental fate, toxicological profile, and for the development of analytical and safety protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological and environmental systems. The key properties of demeton-S-methyl are summarized in the table below.

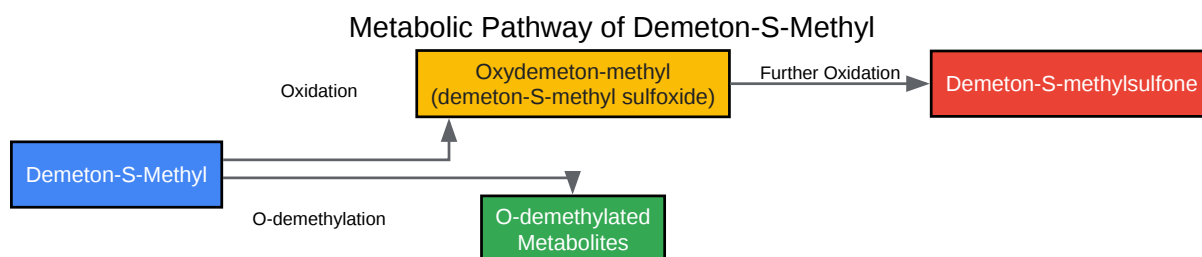
Property	Value	Temperature (°C)	Pressure	Reference
Molecular Formula	C6H15O3PS2	[5]		
Molecular Weight	230.28 g/mol	[5]		
Appearance	Oily, colorless to pale-yellow liquid with a characteristic sulfur-like or garlic-like odor.	[1][2][5]		
Boiling Point	118 °C	1.0 mmHg	[5][6]	
74 °C	0.15 mmHg	[7]		
Melting Point	< 25 °C	[5][8]		
Density	1.2 g/cm ³	20	[5]	
1.207 g/cm ³	[8]			
1.21 g/mL	20	[6][9]		
Vapor Pressure	0.0004 mmHg	20	[5]	
40 mPa	20	[1][9]		
3.6 x 10 ⁻⁴ mmHg	20	[6]		
Water Solubility	0.33 g/100 mL (3300 mg/L)	20	[1][5][6][7]	

Solubility in Organic Solvents	Readily soluble in common polar organic solvents such as dichloromethane, 2-propanol, toluene, and n-hexane.		
		20	[1][2][7]
Octanol-Water Partition Coefficient (logP)	1.32		[1][9]
Henry's Law Constant	4.19×10^{-4} Pa m ³ /mol	25	[9]

Toxicological Profile & Signaling Pathway

The primary mechanism of toxicity for demeton-S-methyl is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve endings, resulting in overstimulation of the nervous system and characteristic cholinergic symptoms.[4][10]

The metabolic pathway of demeton-S-methyl in mammals, such as rats, primarily involves oxidation and demethylation. The initial and major metabolic step is the oxidation of the thioether side chain to form the corresponding sulfoxide, known as oxydemeton-methyl.[4][5] Further oxidation can lead to the formation of the sulfone derivative, demeton-S-methylsulfone.[4][5] O-demethylation is another significant metabolic route.[4] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body.[1]



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Metabolic Pathway of Demeton-S-Methyl

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physicochemical properties of demeton-S-methyl are not readily available in the public domain. However, analytical methods for its detection and quantification in agricultural products have been well-documented. A representative workflow for the analysis of demeton-S-methyl and its primary metabolites, oxydemeton-methyl and demeton-S-methylsulfone, is outlined below.

Analytical Method: Simultaneous Determination by LC-MS[11][12]

This method is suitable for the analysis of demeton-S-methyl and its metabolites in various agricultural products.

1. Sample Preparation and Extraction:

- Homogenize the sample with antioxidants such as L-ascorbic acid and butylhydroxytoluene to prevent degradation of the analytes.[11][12]
- Extract the homogenized sample with acetone.[11][12]
- For lipid-rich samples like cereals, perform a hexane/acetonitrile partitioning step to remove fats.[11][12]
- Re-extract an aliquot of the crude extract with ethyl acetate using an Extrelut column.[11][12]

2. Cleanup:

- Clean up the extract using a solid-phase extraction (SPE) column, such as a PSA (primary secondary amine) column or a tandem graphitized carbon/PSA column, to remove interfering matrix components.[11][12]

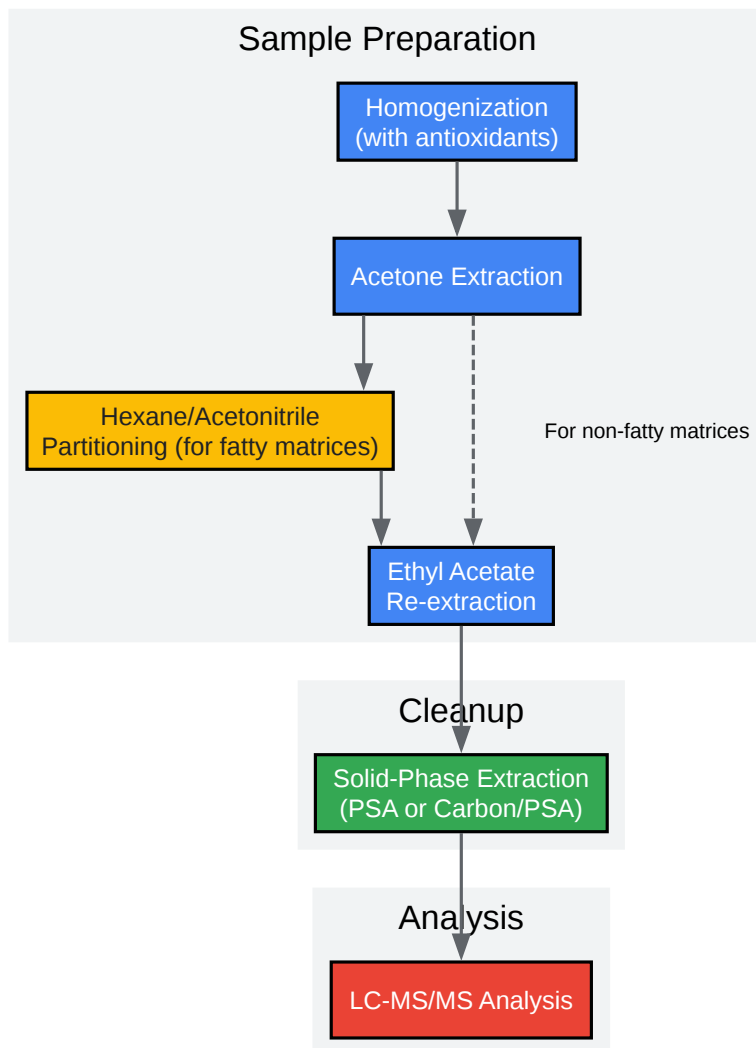
3. Instrumental Analysis:

- Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Chromatography: Employ a suitable C18 column with a gradient elution program using a mobile phase of acetonitrile and water (containing a suitable modifier like formic acid or ammonium formate).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

4. Quantification:

- Prepare calibration standards of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in a suitable solvent.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Analytical Workflow for Demeton-S-Methyl



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Analytical Workflow for Demeton-S-Methyl

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of demeton-S-methyl, its primary toxicological pathway, and a standard analytical workflow. The data presented are crucial for researchers and professionals involved in environmental monitoring, toxicology studies, and the development of safety and regulatory guidelines for this and similar organophosphate compounds. The provided diagrams offer a clear visualization of the key metabolic transformations and the analytical process, aiding in a comprehensive understanding of this compound.

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